4-methoxy-2-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-16-15-18(29-2)7-8-21(16)30(27,28)24-13-14-26-20-6-4-3-5-19(20)22(25-26)17-9-11-23-12-10-17/h7-12,15,24H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMRPHAWLCWIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.44 g/mol. The compound features a sulfonamide group, which is known for contributing to various biological activities.
Antitumor Activity
Recent studies have indicated that sulfonamides can exhibit significant antitumor properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against different cancer cell lines, suggesting that this compound may also possess antitumor properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 |
| Compound B | HCT116 (Colon Cancer) | 4.8 |
| This compound | TBD | TBD |
Antimicrobial Activity
Sulfonamides have been traditionally recognized for their antimicrobial properties. The compound may exhibit antibacterial effects against various pathogens due to the presence of the sulfonamide moiety. In vitro studies are required to determine its efficacy against specific bacterial strains.
Enzyme Inhibition
The compound has potential as an inhibitor of enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE). These enzymes are critical in neurotransmitter metabolism and are targets for drugs treating neurodegenerative diseases:
- MAO Inhibition : Preliminary studies suggest that similar compounds have IC50 values ranging from 0.5 to 10 µM against MAO A and B.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is often influenced by their structural components. Key aspects include:
- Substituents on the Benzene Ring : Electron-donating groups like methoxy enhance activity.
- Pyridine and Indazole Moieties : These groups contribute to binding affinity and selectivity towards biological targets.
Study 1: Anticancer Activity
In a study conducted on a series of sulfonamide derivatives, it was found that modifications to the pyridine ring significantly increased cytotoxicity against various cancer cell lines. The presence of a methoxy group was particularly beneficial in enhancing activity.
Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of related compounds demonstrated that certain derivatives could effectively inhibit MAO-B activity, suggesting potential applications in treating Parkinson's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The evidence highlights two sodium salts of benzimidazole derivatives (compounds 9c and 9d ) as comparators. While these differ in core structure (benzimidazole vs. indazole-pyridine), shared features include:
Sulfonamide/Sulfinyl Linkages : Both the target compound and 9c/9d utilize sulfonamide/sulfinyl groups, which enhance solubility and enable hydrogen bonding with biological targets.
Methoxy and Methyl Substituents : These groups modulate electronic properties and steric bulk, influencing binding kinetics.
Comparative Data Table
Functional Differences
- Target Selectivity : The indazole-pyridine core in the target compound may confer selectivity for kinases (e.g., JAK or Aurora kinases), whereas 9c/9d are optimized for gastric H+/K+-ATPase inhibition due to their benzimidazole-sulfinyl design .
Research Findings and Limitations
- Pharmacokinetics: No direct pharmacokinetic data exist for the target compound. In contrast, 9c/9d exhibit rapid absorption in preclinical models due to their ionic sodium salt forms .
Q & A
Q. What are the established synthetic routes for this compound, and what critical steps ensure successful coupling of its heterocyclic and sulfonamide moieties?
The compound is synthesized via multi-step reactions, typically involving:
- Core heterocycle preparation : The pyridinyl-tetrahydroindazolyl fragment is constructed using cyclocondensation or [3+2] cycloaddition reactions under inert atmospheres.
- Sulfonamide coupling : The benzenesulfonamide group is introduced via nucleophilic substitution, often using activated sulfonyl chlorides and amine intermediates.
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) is employed to isolate high-purity product . Key challenges include avoiding overalkylation and ensuring regioselectivity in indazole formation.
Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond connectivity, as demonstrated for related sulfonamides in crystallographic studies .
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments (e.g., methoxy, methyl, and pyridinyl signals).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula with <2 ppm error . Cross-validation using multiple techniques is recommended to resolve ambiguities in complex regions (e.g., tetrahydroindazole conformation) .
Q. What storage and handling protocols are advised to maintain compound stability?
- Storage : Protect from light and moisture in airtight containers at –20°C. Desiccants (e.g., silica gel) are essential to prevent hydrolysis of the sulfonamide group .
- Handling : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy. Avoid prolonged exposure to acidic/basic conditions that may degrade the indazole core .
Q. How can researchers develop validated HPLC/UV methods for purity assessment?
- Column selection : C18 reverse-phase columns (e.g., 250 mm × 4.6 mm, 5 µm) with mobile phases like acetonitrile/water (60:40 v/v) and 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm for aromatic and heterocyclic absorption.
- Validation parameters : Include linearity (R² >0.999), LOD/LOQ (<0.1 µg/mL), and precision (%RSD <2%) .
Advanced Research Questions
Q. How can low yields during the final coupling step be optimized?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for Ullmann-type couplings) improve efficiency in sulfonamide bond formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Maintain 50–60°C to balance reaction rate and side-product formation . Pilot studies using Design of Experiments (DoE) can identify critical factors (e.g., molar ratios, reaction time) .
Q. How should researchers resolve contradictions between computational and experimental solubility data?
- Reassess computational models : Use COSMO-RS or MD simulations with explicit solvent molecules to improve predictability .
- Experimental validation : Measure solubility in DMSO, ethanol, and phosphate buffers (pH 7.4) via shake-flask method. Discrepancies often arise from neglecting solute-solvent hydrogen bonding in simulations .
Q. What strategies are effective for identifying biological targets of this sulfonamide derivative?
- Kinase profiling : Use broad-spectrum kinase assays (e.g., Eurofins KINOMEscan) to screen for inhibition.
- SPR (Surface Plasmon Resonance) : Direct binding studies with recombinant proteins (e.g., carbonic anhydrase isoforms).
- CRISPR-Cas9 screening : Genome-wide knockout libraries can reveal synthetic lethal targets .
Q. What mechanistic insights can be gained from studying pH-dependent degradation pathways?
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized indazole) under acidic (pH 3) vs. alkaline (pH 9) conditions.
- Kinetic studies : Plot degradation rate constants (k) vs. pH to determine stability thresholds. Acidic conditions typically cleave sulfonamide bonds, while alkaline media promote indazole ring oxidation .
Q. How can impurity profiles be minimized during scale-up synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to halt at optimal conversion.
- Byproduct identification : Use preparative TLC or LC-MS to isolate impurities (e.g., N-alkylated byproducts) and adjust stoichiometry .
- Crystallization engineering : Seeding techniques reduce amorphous impurities .
Q. What role do computational docking studies play in elucidating structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) : Predict binding poses with target enzymes (e.g., PARP-1 or EGFR).
- MD simulations : Assess ligand-protein stability over 100 ns trajectories.
- QM/MM hybrid methods : Calculate binding energies for substituent modifications (e.g., methoxy vs. ethoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
